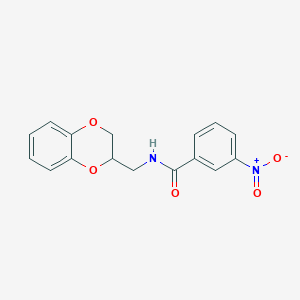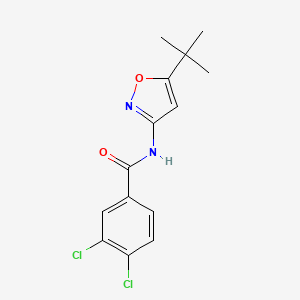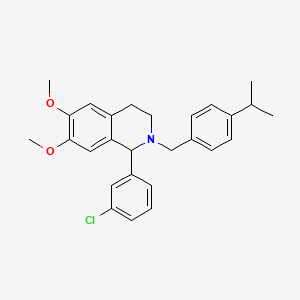
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is involved in a variety of physiological and pathological processes in the central nervous system (CNS).
作用机制
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the CNS. By blocking mGluR5, N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the excitability of neurons and the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a reduction in the activity of downstream signaling pathways and ultimately results in the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects in the CNS. It has been demonstrated to reduce the release of glutamate, increase the threshold for long-term potentiation (LTP), and reduce the threshold for long-term depression (LTD). N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the risk of addiction.
实验室实验的优点和局限性
One of the advantages of using N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high selectivity and specificity for mGluR5. This allows researchers to selectively manipulate the activity of mGluR5 without affecting other receptors or signaling pathways. However, one of the limitations of using N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects and toxicity. Therefore, careful dosing and monitoring of the animals or cells used in the experiments are necessary to ensure the validity and reproducibility of the results.
未来方向
There are several future directions for the research on N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic use in CNS disorders. One direction is the development of more potent and selective mGluR5 antagonists with fewer off-target effects and toxicity. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various CNS disorders and the potential therapeutic benefits of targeting this receptor. Additionally, the use of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a tool in basic neuroscience research to study the role of mGluR5 in various physiological and pathological processes will continue to be an important area of investigation.
合成方法
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by the reaction of 3-methoxyphenylacetic acid with 2-methoxyethylamine to give N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)glycinamide. This intermediate is then treated with phenylsulfonyl chloride to yield N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is obtained after purification and crystallization.
科学研究应用
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic use in various CNS disorders, including Parkinson's disease, anxiety, depression, and addiction. It has also been investigated for its role in cognitive function and learning and memory processes. In addition, N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool in basic neuroscience research to study the role of mGluR5 in various physiological and pathological processes.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-12-11-19-18(21)14-20(15-7-6-8-16(13-15)25-2)26(22,23)17-9-4-3-5-10-17/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLKIOLHIKEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)
![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)

![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)




![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)

